molecular formula C9H16N4O B11731526 4-Amino-N-ethyl-1-propyl-1H-pyrazole-5-carboxamide

4-Amino-N-ethyl-1-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B11731526
M. Wt: 196.25 g/mol
InChI Key: IVBHKDZVVSKVAP-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-1-propyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a propyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-ethyl-1-propyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materialsThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-ethyl-1-propyl-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-N-ethyl-1-propyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide
  • 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide

Uniqueness: 4-Amino-N-ethyl-1-propyl-1H-pyrazole-5-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

4-amino-N-ethyl-2-propylpyrazole-3-carboxamide

InChI

InChI=1S/C9H16N4O/c1-3-5-13-8(7(10)6-12-13)9(14)11-4-2/h6H,3-5,10H2,1-2H3,(H,11,14)

InChI Key

IVBHKDZVVSKVAP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)NCC

Origin of Product

United States

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